REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](Cl)=[N:7][N:6]=[CH:5]2.[CH:13]([NH2:16])([CH3:15])[CH3:14]>CN1C(=O)CCC1>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([NH:16][CH:13]([CH3:15])[CH3:14])=[N:7][N:6]=[CH:5]2
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Name
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|
Quantity
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0.4 g
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Type
|
reactant
|
Smiles
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BrC=1C=C2C=NN=C(C2=CC1)Cl
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Name
|
|
Quantity
|
0.42 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N
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Name
|
|
Quantity
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2 mL
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Type
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solvent
|
Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
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125 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The resulting brown mixture was loaded on a 40 g ISCO column (eluted with 35-100% EtOAc in Hexanes)
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Type
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CUSTOM
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Details
|
purified
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C=NN=C(C2=CC1)NC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |